(E)-N-((3s,5s,7s)-adamantan-1-yl)-2-(4-(isopentyloxy)benzylidene)hydrazinecarboxamide
Description
This compound belongs to the adamantane-based hydrazinecarboxamide family, characterized by a rigid adamantane core, a hydrazinecarboxamide linker, and a 4-(isopentyloxy)benzylidene substituent. Adamantane derivatives are renowned for their biological activities, including antiviral (e.g., influenza, HIV) and antimicrobial properties, attributed to their lipophilic nature and ability to penetrate cellular membranes .
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(E)-[4-(3-methylbutoxy)phenyl]methylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-16(2)7-8-28-21-5-3-17(4-6-21)15-24-26-22(27)25-23-12-18-9-19(13-23)11-20(10-18)14-23/h3-6,15-16,18-20H,7-14H2,1-2H3,(H2,25,26,27)/b24-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQHZABWNWUUFD-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C=NNC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC1=CC=C(C=C1)/C=N/NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
Hydrazinecarboxamide Derivatives
N′-(Adamantan-2-ylidene)benzohydrazide () Core Structure: Benzohydrazide with adamantane. Substituents: Benzoyl and adamantyl groups. Key Properties: Exhibits antiviral and antimicrobial activities. Crystal packing involves N–H⋯N hydrogen bonds and C–H⋯π interactions, enhancing stability . Synthesis Yield: 94% via condensation of benzohydrazide and 2-adamantanone in ethanol .
3-(Adamantan-1-yl)-N′-[(E)-(4-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide ()
- Core Structure : Pyrazole-carbohydrazide with adamantane.
- Substituents : 4-Hydroxyphenyl.
- Key Properties : The hydroxyl group enables hydrogen bonding but reduces lipophilicity compared to the isopentyloxy group in the target compound .
Sulfonamide and Acetamide Derivatives
Sulfonamide Derivatives () Core Structure: Benzenesulfonamide with adamantane. Substituents: Chloro, methoxy, isopropyl, etc. Biological Activity: Act as selective cannabinoid receptor 2 (CB2) inverse agonists. The chloro and methoxy substituents modulate receptor affinity . Synthesis Yields: 70–92% via nucleophilic substitution reactions .
N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives () Core Structure: Indole-oxoacetamide with adamantane. Substituents: Varied amines.
Comparative Analysis Table
| Compound Name | Core Structure | Substituents | Biological Activity | Synthesis Yield | Key Properties |
|---|---|---|---|---|---|
| Target Compound | Hydrazinecarboxamide | 4-(Isopentyloxy)benzylidene | Not reported (analogues: antiviral, antimicrobial) | Unknown | High lipophilicity, enhanced bioavailability |
| N′-(Adamantan-2-ylidene)benzohydrazide | Benzohydrazide | Benzoyl, adamantyl | Antiviral, antimicrobial | 94% | Hydrogen bonding, stable crystal packing |
| Sulfonamide Derivatives (e.g., Compound 22) | Benzenesulfonamide | Chloro, methoxy, etc. | CB2 inverse agonism | 70–92% | High receptor affinity, substituent-dependent activity |
| 3-(Adamantan-1-yl)-pyrazole-carbohydrazide | Pyrazole-carbohydrazide | 4-Hydroxyphenyl | Not reported | Unknown | Polar, hydrogen-bonding capability |
Substituent Effects on Properties
- Hydrogen Bonding : Compounds with hydroxyl or nitro groups () exhibit stronger intermolecular interactions, impacting crystal packing and stability .
- Synthetic Accessibility : Sulfonamide derivatives () achieve higher yields (70–92%) than hydrazinecarboxamides, possibly due to milder reaction conditions .
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